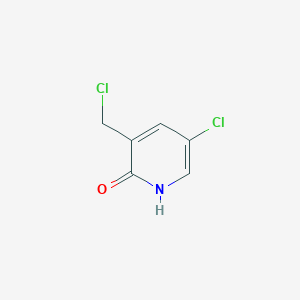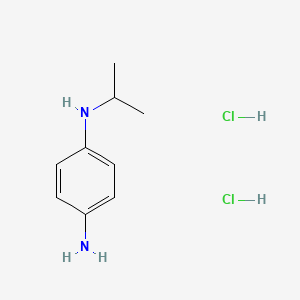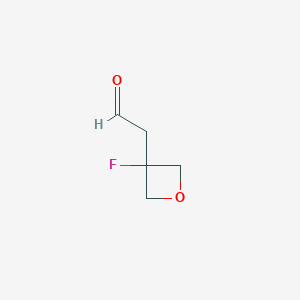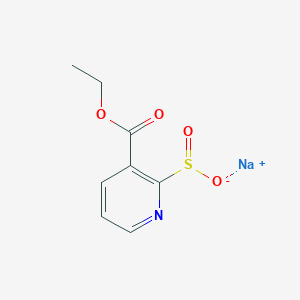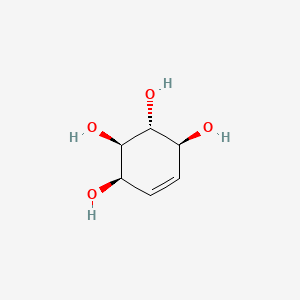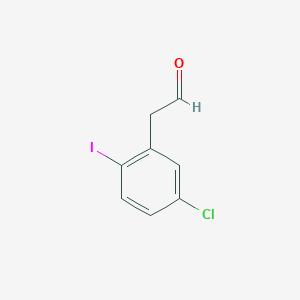
2-(5-Chloro-2-iodophenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloro-2-iodophenyl)acetaldehyde is an organic compound characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-iodophenyl)acetaldehyde typically involves the halogenation of a precursor compound. One common method is the iodination of 5-chloro-2-phenylacetaldehyde using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Chloro-2-iodophenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 2-(5-Chloro-2-iodophenyl)acetic acid.
Reduction: 2-(5-Chloro-2-iodophenyl)ethanol.
Substitution: 2-(5-Azido-2-iodophenyl)acetaldehyde.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloro-2-iodophenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes and halogenated compounds.
Medicine: Investigated for its potential as a building block in the synthesis of novel therapeutic agents, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as polymers and dyes.
Wirkmechanismus
The mechanism by which 2-(5-Chloro-2-iodophenyl)acetaldehyde exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the electrophilic nature of the aldehyde group and the halogen atoms, which can participate in various chemical transformations. In biological systems, it may interact with enzymes or receptors through covalent bonding or non-covalent interactions, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Bromo-2-iodophenyl)acetaldehyde: Similar structure but with a bromine atom instead of chlorine.
2-(5-Chloro-2-fluorophenyl)acetaldehyde: Contains a fluorine atom instead of iodine.
2-(5-Chloro-2-methylphenyl)acetaldehyde: Features a methyl group instead of iodine.
Uniqueness
2-(5-Chloro-2-iodophenyl)acetaldehyde is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns compared to compounds with other halogens or substituents. This dual halogenation can enhance its utility in selective organic transformations and its potential as a versatile intermediate in the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C8H6ClIO |
|---|---|
Molekulargewicht |
280.49 g/mol |
IUPAC-Name |
2-(5-chloro-2-iodophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6ClIO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,4-5H,3H2 |
InChI-Schlüssel |
YCLXEDBQQGELGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CC=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B13125499.png)
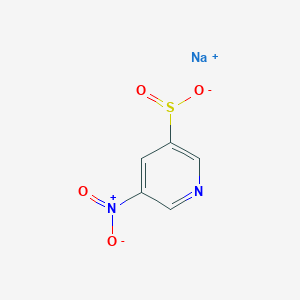

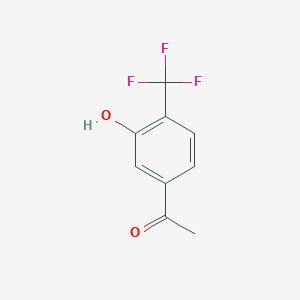
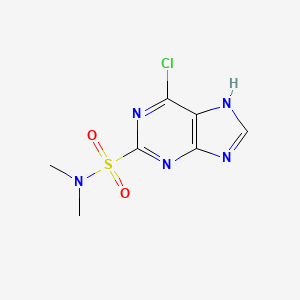
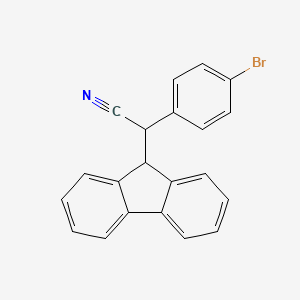

![6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13125536.png)

